(4-Bromo-oxazol-2-yl)-methanol
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Overview
Description
(4-Bromo-oxazol-2-yl)-methanol is a chemical compound with the molecular formula C4H4BrNO2. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. The presence of a bromine atom at the fourth position and a hydroxymethyl group at the second position makes this compound unique. It is primarily used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-oxazoline with bromine to form 4-bromo-2-oxazoline, which is then hydrolyzed to yield (4-Bromo-oxazol-2-yl)-methanol .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity. The compound is usually produced in a controlled environment to prevent any side reactions and to maintain the stability of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form (4-Bromo-oxazol-2-yl)-methane.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of (4-Bromo-oxazol-2-yl)-aldehyde or (4-Bromo-oxazol-2-yl)-carboxylic acid.
Reduction: Formation of (4-Bromo-oxazol-2-yl)-methane.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-oxazol-2-yl)-methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Mechanism of Action
The mechanism of action of (4-Bromo-oxazol-2-yl)-methanol involves its interaction with specific molecular targets. The bromine atom and the hydroxymethyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the nature of the target molecule .
Comparison with Similar Compounds
- (4-Chloro-oxazol-2-yl)-methanol
- (4-Fluoro-oxazol-2-yl)-methanol
- (4-Iodo-oxazol-2-yl)-methanol
Comparison:
- Reactivity: (4-Bromo-oxazol-2-yl)-methanol is more reactive compared to its chloro and fluoro counterparts due to the higher reactivity of the bromine atom.
- Applications: While all these compounds are used in organic synthesis, this compound is preferred in reactions requiring higher reactivity.
- Stability: The stability of these compounds varies, with (4-Fluoro-oxazol-2-yl)-methanol being the most stable and (4-Iodo-oxazol-2-yl)-methanol being the least stable .
Properties
IUPAC Name |
(4-bromo-1,3-oxazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO2/c5-3-2-8-4(1-7)6-3/h2,7H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDSHSFTSRYCSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)CO)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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